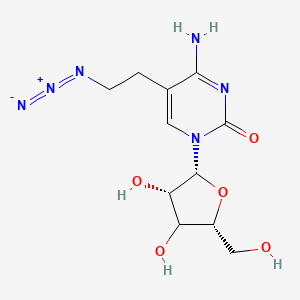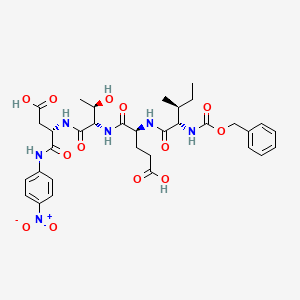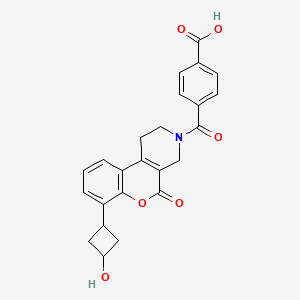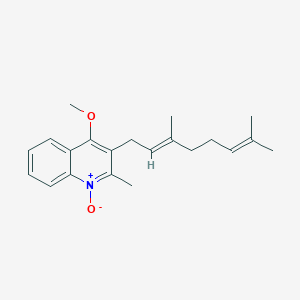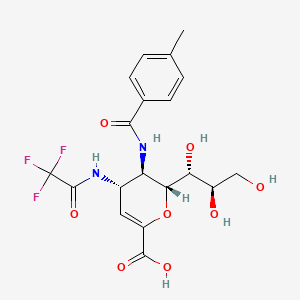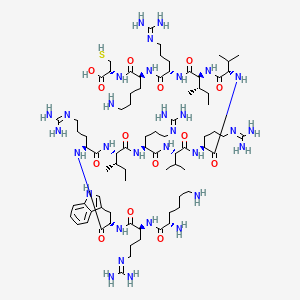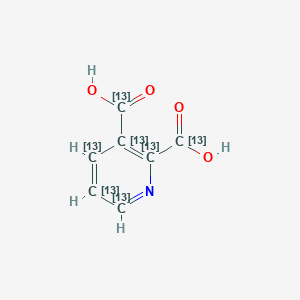
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is a labeled derivative of pyridine-2,3-dicarboxylic acid, where the carbon atoms in the pyridine ring are isotopically enriched with carbon-13. This compound is a dicarboxylic acid derivative of pyridine and is used in various scientific research applications due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid typically involves the isotopic labeling of pyridine-2,3-dicarboxylic acid. One common method is the oxidation of isotopically labeled quinoline using oxidants such as potassium permanganate, ozone, or hydrogen peroxide . The reaction conditions often involve controlled temperatures and specific pH levels to ensure the selective oxidation of the quinoline ring to form the dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidants. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired isotopically labeled product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinolinic acid derivatives.
Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinolinic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of isotopically labeled compounds for NMR spectroscopy studies.
Biology: In metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of labeled compounds for quality control and analytical purposes.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid involves its incorporation into various biochemical pathways due to its isotopic labeling. The carbon-13 atoms in the pyridine ring allow for the tracking of the compound through metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and action of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
The uniqueness of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for NMR spectroscopy and metabolic studies. This isotopic enrichment allows for detailed tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs.
Propriétés
Formule moléculaire |
C7H5NO4 |
|---|---|
Poids moléculaire |
174.068 g/mol |
Nom IUPAC |
(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
GJAWHXHKYYXBSV-BNUYUSEDSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13C](N=[13CH]1)[13C](=O)O)[13C](=O)O |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
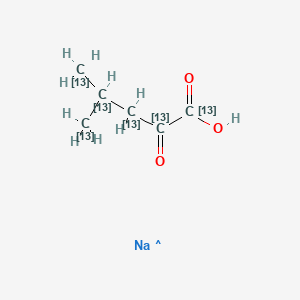
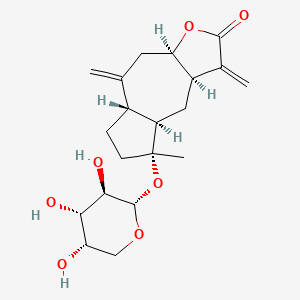
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
